molecular formula C20H23N7O2S B10984598 (2S)-N-[(2E)-4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide

(2S)-N-[(2E)-4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide

Cat. No.: B10984598
M. Wt: 425.5 g/mol
InChI Key: NPXKEPLDAITAEU-VOJFVSQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE is a complex organic compound with a unique structure that includes an indole, thiazole, and tetrazole moiety

Preparation Methods

The synthesis of (2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Thiazole Ring Formation: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Tetrazole Ring Formation: The tetrazole ring can be formed by the reaction of nitriles with azides under acidic conditions.

    Coupling Reactions: The final compound is obtained by coupling the indole, thiazole, and tetrazole intermediates through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

(2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, where nucleophiles replace leaving groups under basic or acidic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific functional groups present and the reaction conditions.

Scientific Research Applications

(2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.

    Material Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of (2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to (2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE include:

    (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Shares the indole moiety but differs in other structural aspects.

    4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-3-yl)methyl)-1,3-thiazol-2-yl)-3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)pentanamide: A closely related compound with slight variations in the substituents.

The uniqueness of (2S,3S)-N-[4-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-1,3-THIAZOL-2-YL]-3-METHYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)PENTANAMIDE lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C20H23N7O2S

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3S)-N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-methyl-2-(tetrazol-1-yl)pentanamide

InChI

InChI=1S/C20H23N7O2S/c1-5-11(2)18(27-10-21-25-26-27)19(28)24-20-23-16(9-30-20)17-12(3)22-15-7-6-13(29-4)8-14(15)17/h6-11,18,22H,5H2,1-4H3,(H,23,24,28)/t11-,18-/m0/s1

InChI Key

NPXKEPLDAITAEU-VOJFVSQTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=NC(=CS1)C2=C(NC3=C2C=C(C=C3)OC)C)N4C=NN=N4

Canonical SMILES

CCC(C)C(C(=O)NC1=NC(=CS1)C2=C(NC3=C2C=C(C=C3)OC)C)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.